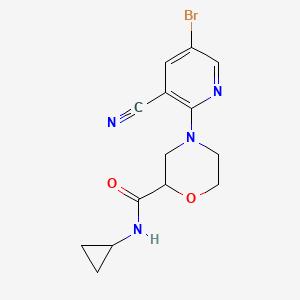
4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound with a unique structure that includes a brominated pyridine ring, a cyanide group, and a morpholine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multiple steps, starting with the bromination of a pyridine derivative. The cyanide group is introduced through a nucleophilic substitution reaction. The morpholine ring is then formed through a cyclization reaction, and the carboxamide group is added via an amide coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The brominated pyridine ring can be oxidized under specific conditions.
Reduction: The cyanide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide, while reduction of the cyanide group may produce an aminopyridine derivative.
Scientific Research Applications
4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The brominated pyridine ring and cyanide group may interact with enzymes or receptors, modulating their activity. The morpholine carboxamide moiety can enhance the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: A brominated pyridine derivative with similar reactivity.
N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide: A structurally related compound with different functional groups.
Uniqueness
4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to its combination of a brominated pyridine ring, a cyanide group, and a morpholine carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H15BrN4O2 |
|---|---|
Molecular Weight |
351.20 g/mol |
IUPAC Name |
4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C14H15BrN4O2/c15-10-5-9(6-16)13(17-7-10)19-3-4-21-12(8-19)14(20)18-11-1-2-11/h5,7,11-12H,1-4,8H2,(H,18,20) |
InChI Key |
NMRMHXRGDNIFPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=C(C=C(C=N3)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methoxyphenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12269553.png)
![Methyl 4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]carbamoyl}benzoate](/img/structure/B12269581.png)
![4-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B12269582.png)
![4-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline](/img/structure/B12269591.png)
![2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12269599.png)
![5-methyl-3-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B12269606.png)
![N-ethyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12269610.png)
![3-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12269617.png)
![4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12269621.png)
![N-tert-butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B12269623.png)
![2,4-Dimethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12269628.png)
![N-ethyl-2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B12269636.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B12269640.png)
![1-{1-[(2,5-Dimethylphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12269642.png)
